hydroxyaluminum(III) dichloride sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Polyaluminum chloride hydroxide sulfate is a chemical compound widely used in water treatment processes. It is known for its effectiveness as a coagulant and flocculant, which helps in removing impurities from water and wastewater. This compound is particularly valued for its ability to form larger flocs, making it easier to remove suspended solids and other contaminants from water .

Métodos De Preparación

Polyaluminum chloride hydroxide sulfate can be synthesized through various methods. One common method involves the reaction of aluminum hydroxide with hydrochloric acid and sulfuric acid. The process typically involves heating the mixture under controlled conditions to ensure the formation of the desired compound . Industrial production methods often involve the use of pressurized reactors to enhance the reaction efficiency and yield .

Análisis De Reacciones Químicas

Polyaluminum chloride hydroxide sulfate undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound due to its stable nature.

Substitution: This compound can undergo substitution reactions where chloride ions are replaced by other anions.

Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and aluminum hydroxide. The major products formed from these reactions are typically aluminum-based compounds and various salts .

Aplicaciones Científicas De Investigación

Polyaluminum chloride hydroxide sulfate has a wide range of scientific research applications:

Water Treatment: It is extensively used in municipal and industrial water treatment plants to remove impurities and improve water quality.

Environmental Science: It is used in the treatment of wastewater and in the removal of natural organic matter from water sources.

Material Science: Research has explored its use in the synthesis of advanced materials due to its unique chemical properties.

Mecanismo De Acción

The primary mechanism by which polyaluminum chloride hydroxide sulfate exerts its effects is through coagulation. When added to water, it breaks down into positively charged ions that attract and bind to negatively charged particles, such as suspended solids and bacteria. These collisions form larger flocs that are heavier and settle out of the water more rapidly . This process involves charge neutralization, bridge-aggregation, precipitation, and sweep-flocculation .

Comparación Con Compuestos Similares

Polyaluminum chloride hydroxide sulfate is often compared with other coagulants such as aluminum sulfate (alum) and aluminum chlorohydrate. Here are some key differences:

Aluminum Sulfate (Alum): Alum is a crystalline compound that contains only one aluminum atom, whereas polyaluminum chloride hydroxide sulfate is a polymer with multiple aluminum atoms.

Aluminum Chlorohydrate: This compound has a lower aluminum content and higher water content compared to polyaluminum chloride hydroxide sulfate.

Similar compounds include:

- Aluminum Sulfate (Alum)

- Aluminum Chlorohydrate

- Polyaluminum Silicate Sulfate

Polyaluminum chloride hydroxide sulfate stands out due to its higher efficiency in forming larger flocs and its versatility in various applications.

Propiedades

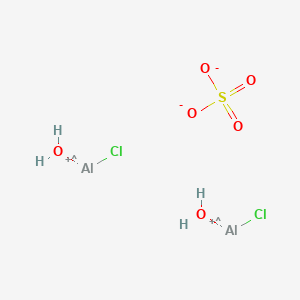

Fórmula molecular |

Al2Cl2H4O6S |

|---|---|

Peso molecular |

256.96 g/mol |

InChI |

InChI=1S/2Al.2ClH.H2O4S.2H2O/c;;;;1-5(2,3)4;;/h;;2*1H;(H2,1,2,3,4);2*1H2/q2*+2;;;;;/p-4 |

Clave InChI |

CFNCAUOHTDEYNR-UHFFFAOYSA-J |

SMILES canónico |

O.O.[O-]S(=O)(=O)[O-].[Al+]Cl.[Al+]Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B13825790.png)

![5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13825803.png)

![(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B13825820.png)

![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-(2,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B13825825.png)

![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)

![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B13825850.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B13825854.png)

![4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid](/img/structure/B13825862.png)